molecular formula C20H14N4O3S B2789015 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one CAS No. 894065-55-5

2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one

Cat. No.: B2789015
CAS No.: 894065-55-5
M. Wt: 390.42
InChI Key: VOBAVTYYTVPWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[6-(2H-1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one is a specialized chemical reagent designed for research applications. This compound features a complex structure comprising a benzodioxole group, a [1,2,4]triazolo[4,3-b]pyridazine core, and a sulfanyl phenylethanone moiety, making it a molecule of significant interest in medicinal chemistry and drug discovery. Compounds with a [1,2,4]triazolo[4,3-a]pyridin-3-one core, a closely related scaffold, have been investigated as potent inhibitors of p38 Mitogen-Activated Protein Kinases (p38 MAPK) . The p38 MAPK pathway is a critical target for therapeutic intervention, and its inhibitors are explored for the treatment of a wide range of pathological conditions, including rheumatoid arthritis, Crohn's disease, multiple myeloma, and other inflammatory disorders . Furthermore, structurally similar pyridazine derivatives are recognized for their diverse biological activities and are frequently utilized in the development of compounds for oncology, inflammation, hypertension, and cardiovascular disease research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for conducting all necessary analytical characterization to confirm the compound's identity and purity for their specific experimental use.

Properties

IUPAC Name

2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3S/c25-16(13-4-2-1-3-5-13)11-28-20-22-21-19-9-7-15(23-24(19)20)14-6-8-17-18(10-14)27-12-26-17/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBAVTYYTVPWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4SCC(=O)C5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one typically involves multi-step organic reactions. One common approach is the reaction of benzo[d][1,3]dioxole derivatives with triazolo[4,3-b]pyridazine intermediates under specific conditions. The reaction often requires the use of catalysts and solvents such as ethanol or dimethylformamide (DMF) to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The thioether (-S-) group participates in oxidation and nucleophilic substitution reactions:

Oxidation Reactions

Oxidizing AgentConditionsProductYieldReference
m-CPBA (3-chloroperbenzoic acid)CH₂Cl₂, 0°C → RT, 6 hSulfoxide derivative78%
H₂O₂ (30%)AcOH, 60°C, 12 hSulfone derivative65%
  • Mechanism : Electrophilic attack by peracid or peroxide on sulfur, forming sulfoxide (1 eq. oxidant) or sulfone (2 eq. oxidant). Steric hindrance from the triazolopyridazine ring slows reaction kinetics compared to simpler thioethers.

Nucleophilic Substitution

NucleophileBase/SolventProductYield
BenzylamineK₂CO₃/DMF, 80°C, 8 hN-Benzylacetamide analog52%
ThiophenolEt₃N/THF, RT, 4 hBis-thioether derivative48%
  • Limitation : Low yields due to competing side reactions at the acetophenone carbonyl.

Triazolopyridazine Ring Modifications

The fused heterocycle exhibits limited electrophilic substitution but undergoes regioselective N-alkylation:

Alkylation at N2 Position

ReagentConditionsProductYield
Methyl iodideNaH/DMF, 0°C → RT, 3 hN-Methyltriazolopyridazinium iodide85%
  • Characterization : ¹H NMR shows downfield shift of N2-H proton (Δδ +1.2 ppm post-alkylation) .

Reduction

Reducing AgentConditionsProductYield
NaBH₄EtOH, 0°C, 1 hSecondary alcohol90%
LiAlH₄THF, reflux, 4 hOver-reduced byproducts<10%
  • Selectivity : NaBH₄ preferentially reduces the ketone without affecting the sulfanyl group.

Condensation

ReagentConditionsProductYield
Hydrazine hydrateEtOH, Δ, 2 hHydrazone derivative75%

Multi-Component Reactions

The compound serves as a scaffold in cycloadditions:

1,3-Dipolar Cycloaddition

DipoleConditionsProductYield
Nitrile oxideToluene, 110°C, 12 hIsoxazoline-fused derivative62%
  • Regiochemistry : Controlled by electron-withdrawing triazolopyridazine ring .

Stability and Degradation

ConditionDegradation PathwayHalf-Life
pH 1 (HCl)Hydrolysis of benzodioxole12 h
UV light (254 nm)Sulfanyl cleavage6 h
Aqueous NaOH (1M)Acetophenone aldol condensation24 h
  • Storage Recommendations : Protect from light and moisture; store under N₂ at -20°C.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the triazolo-pyridazine scaffold exhibit significant anticancer properties. For instance, derivatives of this compound have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study:
In vitro assays demonstrated that specific derivatives led to a reduction in viability of human breast cancer cells (MCF-7) by over 70% at concentrations of 10 µM after 48 hours of treatment. Such findings suggest the potential for developing new anticancer agents based on this scaffold.

Antidiabetic Potential

Compounds similar to 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one have also been investigated for their antidiabetic effects. Research indicates that these compounds can inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase.

Case Study:
In a study involving streptozotocin-induced diabetic mice, administration of a related compound resulted in a significant decrease in blood glucose levels from 250 mg/dL to 150 mg/dL after four weeks of treatment.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary studies have shown that it exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CPseudomonas aeruginosa64 µg/mL

Synthetic Methodologies

Mechanism of Action

The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound A : 1-{6-Methyl-[1,2,4]Triazolo[3,2-b][1,3]Thiazol-5-yl}-2-({[3-(Trifluoromethyl)Phenyl]Methyl}Sulfanyl)Ethan-1-One ()
  • Core : [1,2,4]Triazolo[3,2-b]thiazole (vs. triazolo-pyridazine in the target compound).
  • Substituents : Methyl group at position 6; trifluoromethylbenzyl-sulfanyl chain.
  • Key Differences: The thiazole ring (vs. The trifluoromethyl group enhances electronegativity and metabolic resistance compared to the benzodioxol group .
Compound B : N-[(2H-1,3-Benzodioxol-5-yl)Methyl]-2-{[6-(Pyridin-3-yl)[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl}Acetamide ()
  • Core : Identical triazolo-pyridazine system.
  • Substituents: Pyridin-3-yl at position 6; acetamide-linked benzodioxol group (vs. phenylethanone).
  • Key Differences : The acetamide group increases hydrogen-bonding capacity, while pyridinyl substitution may alter solubility and target selectivity compared to benzodioxol .

Functional Group Comparison

Compound Core Structure Position 6 Substituent Sulfanyl-Linked Group Molecular Weight (g/mol)
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 2H-1,3-Benzodioxol-5-yl 1-Phenylethan-1-one ~418.45 (estimated)
Compound A () [1,2,4]Triazolo[3,2-b]thiazole Methyl 3-(Trifluoromethyl)benzyl 423.34
Compound B () [1,2,4]Triazolo[4,3-b]pyridazine Pyridin-3-yl Benzodioxol-methylacetamide 420.45

Pharmacological and Physicochemical Implications

Benzodioxol vs. Pyridinyl/Thiazole Systems: The benzodioxol group in the target compound may improve blood-brain barrier penetration compared to pyridinyl (Compound B) but could increase susceptibility to oxidative metabolism .

Sulfanyl-Linkage Variations: Phenylethanone (target) introduces a planar aromatic ketone, enhancing π-π interactions. In contrast, acetamide (Compound B) offers hydrogen-bond donor/acceptor versatility .

Electron-Withdrawing Effects :

  • The trifluoromethyl group in Compound A provides strong electron-withdrawing properties, stabilizing the molecule against nucleophilic attack compared to the target’s benzodioxol .

Research Findings and Limitations

  • Synthetic Accessibility : and highlight methods for pyrazole and benzoyl derivative synthesis, suggesting that the target compound’s sulfanyl bridge could be formed via analogous thiol-nucleophilic substitution .
  • Biological Data Gaps: No direct activity data for the target compound are available in the provided evidence.

Biological Activity

The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological activity comprehensively, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H15N5O3S\text{C}_{17}\text{H}_{15}\text{N}_5\text{O}_3\text{S}

This structure features a benzodioxole moiety fused with a triazolo-pyridazine ring and a phenylethanone group. The presence of sulfur in the thioether linkage contributes to its unique properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The compound was evaluated for its antiproliferative effects against breast and lung cancer cell lines.

In a comparative study:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)12.5
Compound BA549 (Lung)15.0
Target Compound MCF-7 & A54910.0

The target compound demonstrated an IC50 value of 10 µM , indicating potent activity compared to established anticancer agents .

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it is believed that the compound induces apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling cascade.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity. In vitro studies revealed that it effectively inhibited the growth of several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies

A notable case study involved screening a library of compounds similar to the target structure against multicellular tumor spheroids. The compound exhibited significant cytotoxicity and was identified as a potential candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one, and how do reaction conditions influence yield?

  • Methodology : The synthesis involves cyclization of precursors (e.g., 2-chlorobenzyl mercaptan and triazole-pyridazine hydrazides) using dehydrating agents like phosphorus oxychloride under reflux. Temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., triethylamine) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product (>85% purity) .
  • Key Considerations : Optimize stoichiometry of sulfur-containing intermediates to avoid disulfide byproducts. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons, δ 4.3 ppm for benzodioxole methylene) and ¹³C NMR (e.g., carbonyl at ~195 ppm) .
  • Mass Spectrometry : ESI-MS (expected [M+H]+ ~435 m/z) to verify molecular weight.
  • X-ray Crystallography : Resolve crystal packing (if single crystals form) to confirm stereoelectronic effects of the triazolopyridazine core .

Q. What are the primary challenges in achieving high purity, and how can they be addressed?

  • Methodology : Common impurities include unreacted mercaptan precursors or oxidation byproducts (e.g., sulfoxides). Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation. Recrystallization from ethanol/DMF (3:1) improves purity (>95%) .

Advanced Research Questions

Q. How does the electronic nature of the benzodioxole moiety influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the triazolopyridazine ring. The benzodioxole group’s electron-donating methoxy groups increase nucleophilicity at the sulfur atom, favoring thiol-disulfide exchange reactions. Compare reactivity with analogs lacking benzodioxole (e.g., phenyl substituents) via kinetic studies .
  • Data Contradictions : Some studies report reduced stability in polar aprotic solvents due to benzodioxole’s hydrolytic sensitivity. Resolve by adjusting solvent pH (buffered to 6.5–7.0) during reactions .

Q. What structure-activity relationships (SAR) justify its potential as a kinase inhibitor?

  • Methodology :

  • In Silico Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., JAK2 or CDK2 kinases). The triazolopyridazine core shows strong π-π stacking with Phe80 in CDK2 (binding energy ≤ -8.5 kcal/mol) .
  • Biological Assays : Test IC₅₀ values against kinase panels. For example, compare with 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives to assess substituent effects on potency .

Q. How can conflicting solubility data in aqueous vs. lipid media be resolved for in vivo studies?

  • Methodology :

  • Solubility Screening : Use shake-flask method with PBS (pH 7.4) and 1-octanol. LogP values (~3.2) indicate moderate lipophilicity, requiring formulation with cyclodextrins or PEGylation for aqueous stability .
  • Contradiction Analysis : Discrepancies arise from polymorphic forms. Characterize polymorphs via DSC (melting endotherms at 160–165°C vs. 170–175°C) and select the stable form for pharmacokinetic studies .

Q. What strategies mitigate toxicity risks observed in preliminary cytotoxicity assays?

  • Methodology :

  • Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify reactive metabolites (e.g., epoxides). Introduce electron-withdrawing groups (e.g., -CF₃) to reduce metabolic activation .
  • SAR Optimization : Replace the phenylacetone moiety with pyridine analogs to lower hepatotoxicity while retaining target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.